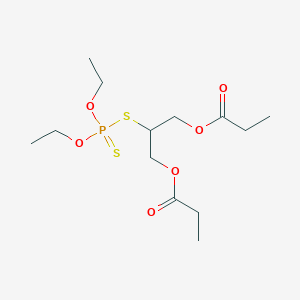
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DEPTSP, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mechanism of Action
The mechanism of action of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, viruses, and cancer cells.
Biochemical and Physiological Effects:
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been shown to reduce inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in lab experiments is its versatility. It can be used in a range of applications, from antibacterial studies to cancer research. However, one limitation is that (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Future Directions
There are several future directions for research on (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also shown promise in cancer research, and further studies could lead to the development of new cancer treatments. Additionally, research on the potential uses of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in other areas, such as agriculture and environmental science, could yield interesting results.
In conclusion, (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its versatility and potential for use in developing new antibiotics and cancer treatments make it an area of interest for future research.
Synthesis Methods
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate can be synthesized by reacting 3-mercaptopropionic acid with diethyl phosphite and thionyl chloride. The resulting product is then reacted with 3-chloro-2-hydroxypropyl acrylate to obtain (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate.
Scientific Research Applications
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been studied for its potential use as a bioactive molecule in various applications. It has been shown to have antibacterial, antifungal, and antiviral properties. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
19594-35-5 |
|---|---|
Product Name |
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
Molecular Formula |
C13H25O6PS2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2-diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-12(14)16-9-11(10-17-13(15)6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
RJDHZNOONXZYKJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)


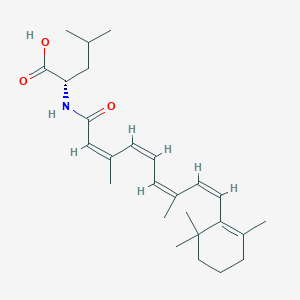
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
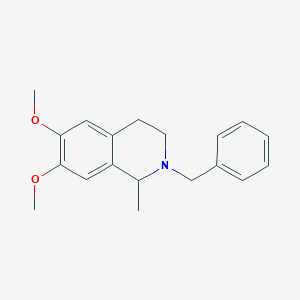

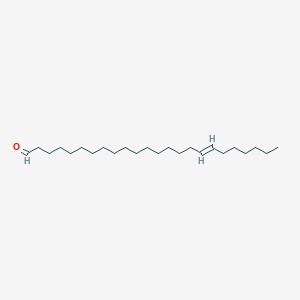
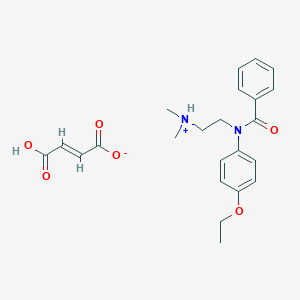
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

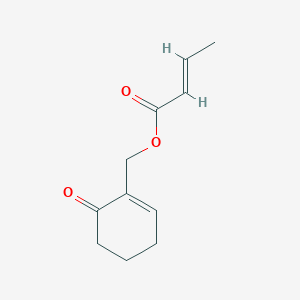
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)